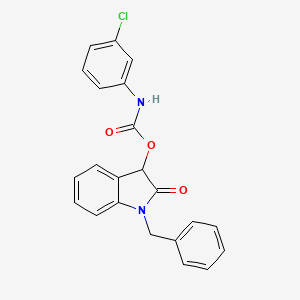

1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(3-chlorophenyl)carbamate

Description

1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(3-chlorophenyl)carbamate is a synthetic carbamate derivative featuring a substituted indole core. The compound combines a benzyl group at the indole nitrogen, a ketone at the second position, and a carbamate ester linkage to a 3-chlorophenyl moiety.

Properties

IUPAC Name |

(1-benzyl-2-oxo-3H-indol-3-yl) N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O3/c23-16-9-6-10-17(13-16)24-22(27)28-20-18-11-4-5-12-19(18)25(21(20)26)14-15-7-2-1-3-8-15/h1-13,20H,14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWJPQVJQNVOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)OC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(3-chlorophenyl)carbamate typically involves the reaction of 1-benzyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylic acid with 3-chlorophenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(3-chlorophenyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Key Differences and Similarities

- Substituents :

- IR Spectroscopy:

- 3o : Peaks at 1753 cm⁻¹ (ester C=O) and 1719 cm⁻¹ (indole ketone C=O) .

- Target Compound : Expected to show a carbamate C=O stretch near 1700–1720 cm⁻¹ and C-Cl stretches (550–600 cm⁻¹) from the 3-chlorophenyl group.

- Synthetic Relevance : Both compounds share the 1-benzyl-2-oxoindole scaffold, but the carbamate linkage in the target compound introduces greater hydrolytic stability compared to the ester group in 3o.

Carbamate Derivatives: General Trends

- Benzyl Carbamates: Compounds like benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2R,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl]amino]butan-2-yl]carbamate (MW: 404.4 g/mol) exhibit higher molecular weights due to trifluoromethyl and branched alkyl substituents . The target compound’s molecular weight is likely lower (~350–370 g/mol), but the 3-chlorophenyl group enhances lipophilicity (higher XLogP3 compared to non-halogenated analogs).

Indole-Based Derivatives

- Indol-2(3H)-one Derivatives: 3-(2-Benzylamino)ethyl-3-phenylindol-2(3H)-one hydrochloride (CAS 101231-37-2) shares the indole core but lacks the carbamate functionality. Instead, it features an ethyl-benzylamine side chain, which may confer distinct solubility and receptor-binding properties .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Substituent Effects on Properties

Research Findings and Implications

- Structural Stability : Carbamate derivatives generally exhibit greater resistance to hydrolysis than esters, making the target compound more suitable for prolonged biological activity .

- Spectroscopic Differentiation : IR spectroscopy reliably distinguishes between carbamates (C=O near 1700 cm⁻¹) and esters (C=O near 1750 cm⁻¹), as seen in 3o and related compounds .

- Synthetic Challenges : The 3-chlorophenyl group may complicate crystallization, as evidenced by the need for advanced refinement tools like SHELXL for structural determination in similar halogenated compounds .

Biological Activity

Overview

1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(3-chlorophenyl)carbamate is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including potential applications in medicinal chemistry. This compound has gained attention for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H17ClN2O3 |

| Molecular Weight | 392.8 g/mol |

| CAS Number | 400076-65-5 |

| Chemical Structure | Structure |

Synthesis

The synthesis of this compound typically involves:

- Formation of the Indole Core : Utilizing the Fischer indole synthesis method.

- Introduction of the Benzyl Group : Achieved through Friedel-Crafts alkylation.

- Formation of the Carbamate Group : Reaction with 3-chlorophenyl isocyanate.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- Prostate Cancer (DU145)

- Colon Cancer (HT29)

Molecular docking studies suggest that it may inhibit key targets involved in cancer cell proliferation, such as EGFR tyrosine kinase, similar to established anticancer drugs like Olmitinib .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It has been tested against various bacterial strains, demonstrating inhibitory activity that suggests potential as an antimicrobial agent .

Antiviral Activity

Preliminary studies indicate that this compound may possess antiviral properties. The exact mechanism remains under investigation, but its structural similarity to other known antiviral agents suggests potential efficacy against viral infections .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The mechanism involves:

- Inhibition of Enzymatic Activity : Targeting enzymes crucial for cancer cell survival and proliferation.

- Disruption of Cellular Pathways : Affecting signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Anticancer Efficacy

A study conducted on DU145 and HT29 cell lines utilized the MTT assay to assess cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting potent anticancer effects.

Case Study 2: Antimicrobial Testing

In antimicrobial testing against Staphylococcus aureus and Escherichia coli, the compound exhibited significant zone inhibition compared to control groups. This suggests its potential as a therapeutic agent in treating bacterial infections.

Q & A

Q. What role do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) play in stabilizing the crystal structure of this compound?

- Methodological Answer : X-ray diffraction data reveal intermolecular interactions such as π-π stacking between indole and phenyl rings (distance ~3.5–4.0 Å) and hydrogen bonds involving the carbamate NH and carbonyl groups. Hirshfeld surface analysis quantifies interaction contributions, while thermal ellipsoid plots assess molecular rigidity .

Q. How does the electronic environment of the indole moiety affect the compound’s spectroscopic and reactive properties?

- Methodological Answer : Electron-donating substituents on the indole ring (e.g., methyl groups) increase electron density at the 2-oxo position, altering UV-Vis absorption maxima and redox potentials. Cyclic voltammetry and time-dependent DFT (TD-DFT) calculations correlate structural modifications with spectroscopic shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.